

Application Notes and Protocols for Aderamastat Clinical Trials in Asthma

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Compound of Interest		
Compound Name:	Aderamastat	
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These application notes provide a comprehensive overview of the experimental design for clinical trials of **Aderamastat** (FP-025), a selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, in the context of allergic asthma. The included protocols are based on established methodologies and findings from the Phase 2 proof-of-concept clinical trial.

Introduction to Aderamastat and its Mechanism of Action

Aderamastat is an orally administered small molecule that selectively inhibits MMP-12.[1][2] MMP-12, an enzyme secreted primarily by macrophages, plays a significant role in the pathophysiology of asthma by contributing to airway inflammation, tissue remodeling, and fibrosis.[3][4] By inhibiting MMP-12, Aderamastat aims to mitigate these pathological processes, offering a novel therapeutic approach for asthma.[4][5] Preclinical studies in mouse models of house dust mite (HDM)-induced allergic asthma have demonstrated that Aderamastat can attenuate airway hyperresponsiveness, reduce inflammatory cell infiltration in the bronchoalveolar lavage fluid, and decrease lung histopathology.[2][4]

Aderamastat Phase 2 Clinical Trial Design in Allergic Asthma



A Phase 2 proof-of-concept study was conducted to evaluate the efficacy, safety, and tolerability of **Aderamastat** in patients with mild, house-dust mite-allergic asthma. The study was designed as a randomized, double-blind, two-way cross-over trial.[5]

Patient Population and Investigational Plan

The trial enrolled non-smoking adults (18-55 years) with a clinical diagnosis of mild, stable asthma and a demonstrated allergy to house dust mites. Key inclusion criteria included a blood eosinophil count of ≥150 cells/µL and a demonstrated late asthmatic response (LAR) to HDM at screening.[5]

Participants were randomized to one of two treatment sequences: **Aderamastat** (400 mg twice daily) for 12 days followed by a washout period and then placebo for 12 days, or the reverse sequence.[5] An inhaled HDM challenge was performed on day 11 of each treatment period to assess the primary endpoint.[5]

Data Presentation

The following tables summarize the key design elements and reported outcomes of the **Aderamastat** Phase 2 clinical trial in allergic asthma.

Table 1: Aderamastat Phase 2 Clinical Trial Design



Parameter	Description
Study Title	Effect of MMP-12 inhibitor, aderamastat (FP-025), on allergen-induced late response in asthmatic subjects.[5]
Phase	2[1]
Study Design	Randomized, double-blind, placebo-controlled, 2-way cross-over.[5]
Patient Population	Mild, stable allergic asthma (HDM sensitized), 18-55 years old, FEV1 ≥70% predicted, blood eosinophils ≥150 cells/μL.[5]
Intervention	Aderamastat (FP-025) 400 mg, administered orally twice daily.[5]
Control	Placebo.[5]
Treatment Duration	12 days per period.[5]
Washout Period	3 to 7 weeks.[5]
Primary Endpoint	Allergen-induced Late Asthmatic Response (LAR), measured as the area under the curve for FEV1 from 3 to 8 hours post-allergen challenge (FEV1 AUC3-8h).[5]
Secondary Endpoints	Safety and tolerability, pharmacokinetics, impulse oscillometry (IOS), methacholine challenge (PC20), fractional exhaled nitric oxide (FeNO), and blood eosinophils.[5]

Table 2: Summary of Key Efficacy Results from the Aderamastat Phase 2 Trial



Endpoint	Result
Late Asthmatic Response (LAR) (FEV1 AUC3-8h)	Aderamastat significantly reduced the LAR by an average of 29% compared to placebo (p=0.0149).[5]
Fractional Exhaled Nitric Oxide (FeNO)	A lesser increase in allergen-induced FeNO was observed in subjects who received Aderamastat compared to placebo.[4]
Impulse Oscillometry (IOS)	Positive trends were observed in IOS parameters (e.g., R5, Fres, AX, and X5), supporting the overall response.[4]
Safety and Tolerability	Aderamastat was reported to be safe and well-tolerated in subjects with mild allergic asthma.[4]

Experimental Protocols

The following are detailed, representative protocols for the key experiments conducted in the **Aderamastat** clinical trials for asthma.

Protocol 1: House Dust Mite (HDM) Allergen Challenge

Objective: To induce a controlled asthmatic response to assess the protective effect of **Aderamastat**.

Materials:

- Standardized HDM allergen extract
- Nebulizer and air compressor
- Spirometer
- Emergency medication (e.g., salbutamol)

Procedure:



- Baseline Measurement: Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).
- Allergen Administration: Administer a predetermined dose of HDM allergen extract via a nebulizer over a set period (e.g., 2 minutes of tidal breathing).
- Post-Allergen Monitoring:
 - Measure FEV1 at 10, 20, 30, 45, and 60 minutes post-challenge to assess the Early Asthmatic Response (EAR).
 - Continue to measure FEV1 at hourly intervals from 2 to 8 hours post-challenge to assess the Late Asthmatic Response (LAR).
- Data Analysis: Calculate the area under the curve (AUC) for the percent change in FEV1 from baseline for the EAR (0-3 hours) and LAR (3-8 hours).

Protocol 2: Impulse Oscillometry (IOS)

Objective: To assess airway resistance and reactance, providing insights into both large and small airway function.

Materials:

Impulse Oscillometry System

Procedure:

- Patient Preparation: The patient should be seated comfortably, wearing a nose clip.
- Measurement: The patient breathes normally into the mouthpiece of the IOS device. The
 device superimposes small pressure oscillations on the patient's tidal breathing.
- Data Acquisition: The system measures the resulting flow and pressure to calculate respiratory impedance, which is separated into resistance (R) and reactance (X) at different frequencies (typically 5-35 Hz).
- · Key Parameters:



- R5: Resistance at 5 Hz, reflecting total airway resistance.
- R20: Resistance at 20 Hz, reflecting large airway resistance.
- R5-R20: Difference between R5 and R20, indicative of small airway resistance.
- X5: Reactance at 5 Hz, reflecting peripheral airway elasticity.
- Fres: Resonant frequency, where reactance is zero.
- AX: Area of reactance, a global measure of peripheral airway obstruction.
- Quality Control: At least three reproducible measurements should be obtained, with a coefficient of variation of less than 10% for R5 and R20.

Protocol 3: Fractional Exhaled Nitric Oxide (FeNO) Measurement

Objective: To measure the concentration of nitric oxide in exhaled breath, a biomarker of eosinophilic airway inflammation.

Materials:

FeNO analyzer (chemiluminescence or electrochemical)

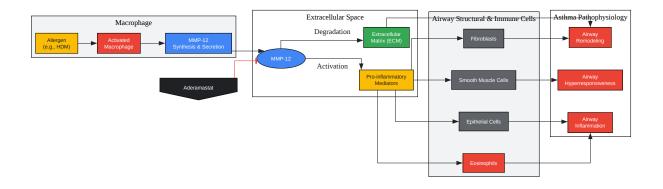
Procedure:

- Patient Instruction: The patient is instructed to inhale to total lung capacity and then exhale steadily into the device at a constant flow rate (50 mL/s for adults) for a specified duration (e.g., 10 seconds).
- Measurement: The analyzer measures the concentration of NO in the exhaled breath and reports the value in parts per billion (ppb).
- Interpretation (based on ATS Guidelines):
 - Low (<25 ppb in adults): Eosinophilic inflammation is less likely.



- Intermediate (25-50 ppb in adults): Interpretation is conditional on the clinical context.
- High (>50 ppb in adults): Eosinophilic inflammation is likely.[2][3]
- Quality Control: Measurements should be performed according to the manufacturer's instructions and ATS/ERS guidelines to ensure accuracy and reproducibility.[1]

Mandatory Visualizations Signaling Pathway

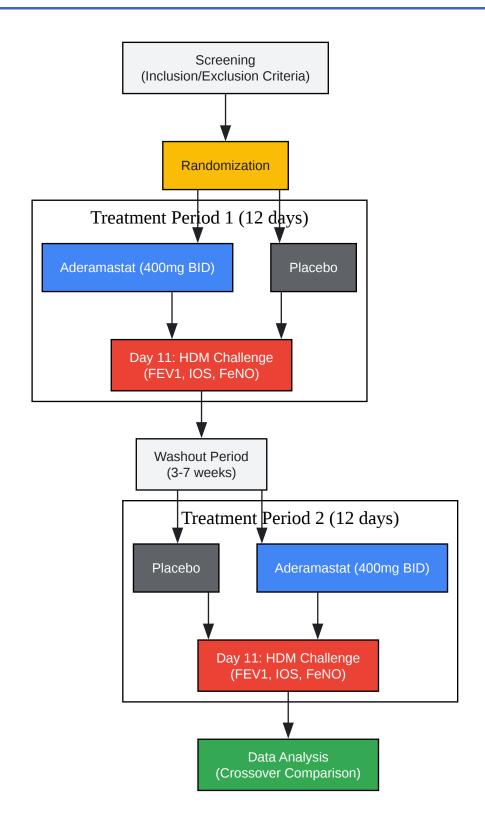


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Caption: Putative signaling pathway of MMP-12 in allergic asthma and the inhibitory action of **Aderamastat**.

Experimental Workflow





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Caption: Experimental workflow for the **Aderamastat** Phase 2 cross-over clinical trial in allergic asthma.



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